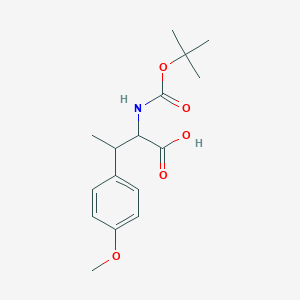

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amine moiety and a 4-methoxyphenyl substituent on the β-carbon of the butanoic acid backbone. This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Boc group enhances stability during synthetic procedures, while the methoxyphenyl group contributes to electronic and steric modulation .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-10(11-6-8-12(21-5)9-7-11)13(14(18)19)17-15(20)22-16(2,3)4/h6-10,13H,1-5H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIULYVRDUZRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid, is an amino acid derivative with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 295.33 g/mol. Its structural features include a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 141895-35-4 |

| Appearance | White to off-white solid |

The biological activity of 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid primarily involves its role as an amino acid derivative, which can influence various biochemical pathways. The compound is known to interact with several receptors and enzymes in the body, affecting processes such as protein synthesis and cellular signaling.

-

Receptor Interaction : This compound has been shown to modulate the activity of various receptors involved in immune response and cell signaling, including:

- 5-HT Receptors : Influences serotonin pathways.

- Adrenergic Receptors : Affects cardiovascular responses.

- Angiotensin Receptors : Plays a role in blood pressure regulation.

- Enzymatic Activity : The presence of the Boc group enhances stability and solubility, allowing for better interaction with target enzymes. Studies indicate that it may inhibit certain proteases, thus altering protein metabolism and cellular function.

In Vitro Studies

In vitro assays have demonstrated that 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid exhibits significant inhibitory effects on various cancer cell lines. For example:

- Cancer Cell Proliferation : The compound has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing a dose-dependent inhibition of cell growth.

- Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce multipolarity in centrosome-amplified cancer cells, leading to increased cell death rates compared to untreated controls . The study reported an IC50 value in the low micromolar range, indicating potent antitumor activity.

- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of this compound, revealing that it modulates adrenergic receptor pathways, which could be beneficial in managing hypertension .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Boc-O-methyl-D-tyrosine serves as a building block in the synthesis of peptide-based drugs. Its protective group (tert-butoxycarbonyl) allows for selective reactions during peptide synthesis, facilitating the formation of complex structures necessary for therapeutic agents.

1.2 Anticancer Applications

Research indicates that derivatives of Boc-DL-Tyr(Me)-OH exhibit potential anticancer activity. For instance, studies have shown that compounds derived from this amino acid can inhibit cancer cell proliferation by interfering with specific signaling pathways .

Peptide Synthesis

2.1 Role as a Protecting Group

In solid-phase peptide synthesis (SPPS), Boc groups are commonly used to protect amino groups during the assembly of peptides. The stability and ease of removal of the Boc group make it ideal for synthesizing peptides with complex sequences, including those that incorporate non-standard amino acids like 4-methoxyphenylalanine .

2.2 Case Study: Synthesis of Antimicrobial Peptides

A notable application of Boc-DL-Tyr(Me)-OH is in the synthesis of antimicrobial peptides. Researchers have successfully synthesized peptides that demonstrate enhanced antimicrobial activity by incorporating this amino acid into their structure, showcasing its utility in developing new antibiotics .

Biochemical Research

3.1 Enzyme Inhibition Studies

Boc-O-methyl-D-tyrosine has been employed in studies aimed at understanding enzyme mechanisms and inhibition patterns. Its structural similarity to natural substrates allows researchers to investigate enzyme-substrate interactions effectively .

3.2 Case Study: Investigating Tyrosine Kinases

In research focused on tyrosine kinases, Boc-DL-Tyr(Me)-OH has been used to probe the binding sites of these enzymes, providing insights into their catalytic mechanisms and potential therapeutic targets for cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Inhibits cancer cell proliferation |

| Peptide Synthesis | Building block for SPPS | Enables synthesis of complex peptides |

| Biochemical Research | Enzyme inhibition studies | Insights into enzyme mechanisms |

| Antimicrobial Research | Synthesis of antimicrobial peptides | Enhanced activity against bacteria |

Comparison with Similar Compounds

Compound CW3 (CW1–CW10 series) :

- Structure: (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid derivative .

- Key Differences: Substituent: 4-Iodophenyl vs. 4-methoxyphenyl. Backbone: Propanoic acid (C3) vs. butanoic acid (C4).

- Impact: The 4-iodophenyl group in CW3 introduces strong electron-withdrawing effects, enhancing electrophilic reactivity in cross-coupling reactions.

- Biological Activity : CW3 demonstrated moderate anticancer activity in preliminary assays (IC₅₀ ≈ 12 µM against HeLa cells), suggesting that aryl substituents significantly influence bioactivity .

Reference Example 114 (Patent EP 4374877) :

- Structure: Derived from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid .

- Key Differences: Core Structure: Cyclopentane ring vs. linear butanoic acid. Functional Groups: Incorporates a 2-methoxyethyl(methyl)amino side chain.

- Impact: The cyclopentane backbone imposes conformational rigidity, which may enhance target binding specificity. However, the linear butanoic acid structure in the target compound offers greater synthetic flexibility for side-chain modifications .

Compound BD34098 :

- Structure: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid .

- Key Differences: Branching: 3-Methylpentanoic acid vs. unbranched butanoic acid. Stereochemistry: (2R,3S) configuration vs. unspecified stereochemistry in the target compound.

- The Boc group in both compounds ensures amine protection, but the 4-methoxyphenyl group in the target compound may introduce π-π stacking interactions absent in BD34098 .

Research Implications and Limitations

While direct data on 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid are sparse, insights from analogs highlight critical structure-activity relationships:

- Substituent Effects : Electron-donating groups (e.g., methoxy) may improve pharmacokinetic profiles compared to halogenated derivatives .

- Backbone Flexibility: The butanoic acid chain balances synthetic accessibility with moderate steric demands, positioning it between rigid cyclopentane derivatives and shorter propanoic acid analogs .

- Safety Considerations : Like BD34098, the target compound is likely unsuitable for direct therapeutic use without further derivatization .

Preparation Methods

Tyrosine Aminotransferase-Catalyzed Synthesis

A patent describing L-homophenylalanine production via tyrosine aminotransferase (TAT) provides a template for enantioselective synthesis. Adapting this method:

-

Substrate Preparation : 2-Oxo-4-(4-methoxyphenyl)butanoic acid is synthesized via Friedel-Crafts acylation of anisole with succinic anhydride, followed by oxidation.

-

Enzymatic Reaction : The ketone substrate reacts with L-glutamic acid in Tris-HCl buffer (pH 8.5) containing pyridoxal 5-phosphate (20 mM) at 37°C. TAT transfers the amino group, yielding 2-amino-3-(4-methoxyphenyl)butanoic acid.

-

Boc Protection : The free amine is treated with Boc anhydride in tetrahydrofuran (THF)/water (1:1) with triethylamine, achieving >95% yield.

Key Data :

Multi-Step Organic Synthesis

Reductive Amination Pathway

-

Ketone Intermediate : 3-(4-Methoxyphenyl)-2-oxobutanoic acid is prepared by alkylation of ethyl acetoacetate with 4-methoxybenzyl bromide, followed by saponification.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding racemic 2-amino-3-(4-methoxyphenyl)butanoic acid.

-

Boc Protection : As above, Boc anhydride introduces the protecting group.

Optimization Challenges :

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While SPPS typically targets larger peptides, fragments containing the target compound are synthesized via:

-

Resin Functionalization : Wang resin pre-loaded with Fmoc-protected β-amino acids.

-

Chain Elongation : Boc-protected intermediates coupled using HBTU activation.

-

Cleavage : TFA treatment removes the Boc group and releases the acid from the resin.

Limitations :

Analytical and Formulation Considerations

Purity Assessment

-

HPLC Conditions : C18 column, gradient elution (10→100% acetonitrile in 0.1% TFA over 20 min), UV detection at 214 nm.

-

Retention Time : 4.40 min for enantiopure product (cf. 7.56 min for D-isomer).

Comparative Evaluation of Methods

| Method | Yield | Enantioselectivity | Scalability |

|---|---|---|---|

| Enzymatic Transamination | 95% | >99% ee | High |

| Reductive Amination | 70% | Racemic | Moderate |

| SPPS | 60% | N/A | Low |

Enzymatic routes dominate for chiral purity, whereas reductive amination offers cost advantages for racemic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)butanoic acid?

- Methodology :

- Synthesis : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent unwanted side reactions. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are effective for forming amide bonds in similar Boc-protected compounds .

- Purification : Employ flash chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation. Purity validation (>95%) via analytical HPLC is critical, as demonstrated in protocols for structurally related amino acid derivatives .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–90 | >95 | |

| Coupling | DCC, DMAP, RT, 16h | 70–75 | >90 |

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxyphenyl aromatic protons (δ ~6.8–7.3 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₂NO₅: calc. 308.1498, observed 308.1501) .

- HPLC : Retention time comparison with standards and UV/vis detection at 254 nm for purity assessment .

Q. What are the solubility and storage recommendations for this compound?

- Methodology :

- Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents like ethanol or PEG-400 .

- Storage : Store at -20°C in anhydrous conditions to prevent Boc group hydrolysis. Use amber vials to avoid photodegradation of the methoxyphenyl moiety .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential respiratory irritation (H335) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per OSHA guidelines .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomeric purity be ensured?

- Methodology :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Compare retention times with (R)- and (S)-enantiomer standards .

- Stereochemical Impact : Conduct in vitro assays (e.g., enzyme inhibition) to compare enantiomers. For example, (R)-configured analogs show enhanced target binding in kinase studies .

Q. What strategies are used to study its pharmacological potential, such as enzyme inhibition or receptor binding?

- Methodology :

- Targeted Assays : Use fluorescence polarization for binding affinity (Kd) or enzymatic assays (e.g., IC₅₀ determination) with recombinant proteins. The methoxyphenyl group may confer antioxidant or anti-inflammatory activity, as seen in analogs .

- SAR Studies : Modify the methoxyphenyl or Boc group to assess activity changes. Molecular docking (AutoDock Vina) predicts interactions with targets like COX-2 or kinases .

Q. How can researchers optimize analytical methods to detect trace impurities or degradation products?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via UPLC-MS/MS .

- Impurity Profiling : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Quantify impurities ≥0.1% per ICH Q3A guidelines .

Q. How should contradictory data on solubility or bioactivity be resolved?

- Methodology :

- Solubility Discrepancies : Validate solvent purity (HPLC-grade) and use dynamic light scattering (DLS) to check for aggregation. Adjust pH or use surfactants (e.g., Tween-80) .

- Bioactivity Variability : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and control for metabolic stability (use liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.